![molecular formula C12H21NO3 B1378898 8-Boc-2-hidroxi-8-azabiciclo[3.2.1]octano CAS No. 1419101-30-6](/img/structure/B1378898.png)
8-Boc-2-hidroxi-8-azabiciclo[3.2.1]octano
Descripción general
Descripción
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of 8-azabicyclo[3.2.1]octanes has been achieved through various methods. One approach involves an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether . Another method relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The 8-azabicyclo[3.2.1]octane scaffold is a bicyclic structure that is the central core of the family of tropane alkaloids . This structure is crucial for the biological activities displayed by these compounds.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 8-azabicyclo[3.2.1]octanes include an intermolecular oxidative Mannich coupling reaction and a subsequent intramolecular oxidative Mannich cyclization . These reactions are key to the formation of the bicyclic scaffold.Aplicaciones Científicas De Investigación
Síntesis de Alcaloides Tropánicos
El andamiaje 8-azabiciclo[3.2.1]octano es fundamental para la familia de alcaloides tropánicos, conocidos por su amplia gama de actividades biológicas . La investigación en esta área se centra en la preparación estereoselectiva de este andamiaje debido a su importancia en la síntesis de productos naturales y compuestos medicinales. La construcción enantioselectiva de esta estructura es crucial para crear moléculas bioactivas con posibles aplicaciones terapéuticas.
Síntesis Asimétrica
El compuesto sirve como precursor en procesos de síntesis asimétrica . Por ejemplo, las cicloadiciones 1,3-dipolares asimétricas que involucran ylidas cíclicas de azometina utilizan el andamiaje 8-azabiciclo[3.2.1]octano para crear compuestos ópticamente activos. Este método se ha aplicado para producir sustancias con altas diastereo- y enantioselectividades, que son importantes para el desarrollo de fármacos con centros quirales específicos.
Reacciones Catalíticas
En reacciones asimétricas catalíticas de Rautenstrauch, el andamiaje 8-azabiciclo[3.2.1]octano se utiliza para lograr un buen enantiocontrol . Esto es particularmente relevante en la síntesis de moléculas orgánicas complejas donde el control de la estereoquímica puede afectar significativamente la eficacia y seguridad de los agentes farmacéuticos.
Mecanismo De Acción
Target of Action
The primary target of 8-Boc-2-hydroxy-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Biochemical Pathways
The biochemical pathways affected by 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane are not explicitly mentioned in the available literature. Given its structural similarity to tropane alkaloids, it may affect similar biochemical pathways. Tropane alkaloids are known to interact with various neurotransmitter systems, including the cholinergic system, which could lead to downstream effects on neuronal signaling .
Result of Action
The molecular and cellular effects of 8-Boc-2-hydroxy-8-azabicyclo[32As a derivative of tropane alkaloids, it may share similar effects, which include a wide array of interesting biological activities .
Análisis Bioquímico
Biochemical Properties
8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter. The interaction between 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane and cholinesterase enzymes can inhibit the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft . This interaction is significant in the context of neurological research and potential therapeutic applications.
Cellular Effects
8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane has been observed to affect various types of cells and cellular processes. In neuronal cells, the compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting cholinesterase enzymes, 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane can enhance cholinergic signaling, which is crucial for cognitive functions such as learning and memory . Additionally, the compound’s influence on gene expression can lead to changes in the production of proteins involved in neurotransmission and synaptic plasticity.
Molecular Mechanism
The molecular mechanism of action of 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane involves its binding interactions with specific biomolecules. The compound can bind to the active site of cholinesterase enzymes, inhibiting their activity and preventing the breakdown of acetylcholine . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, which blocks the enzyme’s catalytic function. Additionally, 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in neurotransmission.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over time . These degradation products can have different biochemical properties and may influence the compound’s overall activity and efficacy in long-term experiments.
Dosage Effects in Animal Models
The effects of 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane vary with different dosages in animal models. At low doses, the compound can enhance cholinergic signaling and improve cognitive functions without causing significant adverse effects . At higher doses, 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane can exhibit toxic effects, such as neurotoxicity and hepatotoxicity. These adverse effects are likely due to the compound’s interaction with off-target biomolecules and the accumulation of toxic degradation products.
Metabolic Pathways
8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane is involved in several metabolic pathways. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different biochemical properties and may influence the compound’s overall activity and efficacy. Additionally, 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in neurotransmitter synthesis and degradation.
Transport and Distribution
The transport and distribution of 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it can exert its biochemical effects. The distribution of the compound within tissues is also influenced by its binding to plasma proteins and its ability to cross the blood-brain barrier.
Subcellular Localization
The subcellular localization of 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane is important for its activity and function. The compound can be targeted to specific cellular compartments through the action of targeting signals and post-translational modifications . For example, 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression. Additionally, the compound’s localization to the cytoplasm can allow it to interact with cytoplasmic enzymes and other biomolecules, modulating their activity and function.
Propiedades
IUPAC Name |
tert-butyl 2-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-6-9(13)10(14)7-5-8/h8-10,14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFQURHPMOOMIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(Aminomethyl)-1,3-thiazol-4-yl]methanol dihydrochloride](/img/structure/B1378816.png)
![N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B1378821.png)

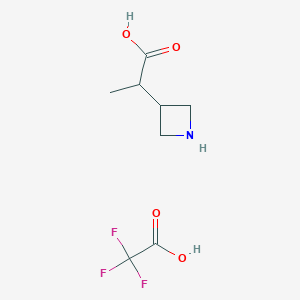
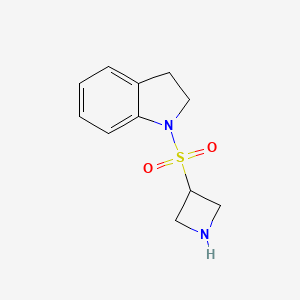
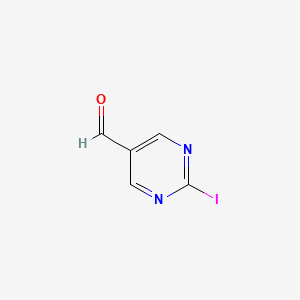
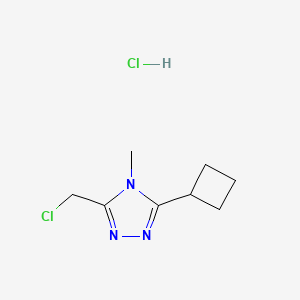
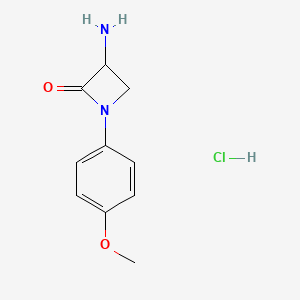
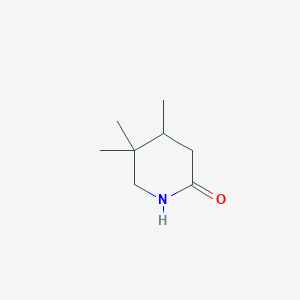


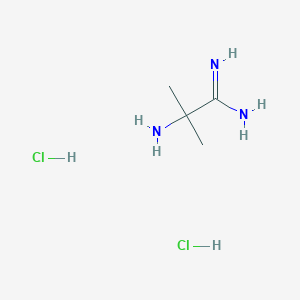
![[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1378837.png)